4-[(trans-4-Aminocyclohexyl)oxy]benzonitrile HCl
Description
4-[(trans-4-Aminocyclohexyl)oxy]benzonitrile hydrochloride (CAS: 1335049-54-1) is a substituted benzonitrile derivative featuring a trans-4-aminocyclohexyloxy group attached to the para position of the benzene ring. Its hydrochloride salt enhances solubility, making it a critical intermediate in medicinal chemistry, particularly in synthesizing urea derivatives for biological studies . The trans-configuration of the cyclohexylamine group ensures stereochemical stability, which is crucial for receptor-targeted interactions .
Properties
Molecular Formula |
C13H17ClN2O |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
4-(4-aminocyclohexyl)oxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13;/h1-2,5-6,11,13H,3-4,7-8,15H2;1H |
InChI Key |
DSLIMKSHIJXUED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)OC2=CC=C(C=C2)C#N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of trans-4-Aminocyclohexyl Derivatives
The key intermediate, trans-4-aminocyclohexyl acetic acid ethyl ester hydrochloride, is prepared via catalytic hydrogenation of 4-nitrophenyl acetic acid or its sodium salt.
| Step | Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 40-50 °C, 0.1-0.6 bar H2, Pd/C catalyst, protic solvent (water, ethanol, methanol) | Reduction of 4-nitrophenyl acetic acid to 4-aminophenyl acetic acid in situ | Formation of amino intermediate |
| 2 | 50-60 °C, 1-4 bar H2, Pd/C catalyst | Further hydrogenation converting aromatic ring to cyclohexyl ring | Mixture of cis/trans 4-aminocyclohexyl acetic acid with ~81% trans isomer |
| 3 | Reflux in ethanol saturated with HCl for 1-3 hours | Formation of ethyl ester hydrochloride salt | Crystallization of trans isomer hydrochloride salt |
This two-step hydrogenation under controlled temperature and pressure conditions favors the trans isomer, achieving a 60-70% selectivity for the desired stereochemistry.
Esterification and Salt Formation
- The amino acid intermediate is esterified using ethanol saturated with hydrogen chloride gas under anhydrous conditions.
- The product precipitates upon addition of ether, though this step is noted as environmentally hazardous due to ether's flammability and HCl's corrosiveness.
- Alternative safer processes avoid ether and use vacuum distillation and acetonitrile washing to isolate the hydrochloride salt crystals.
Coupling to Benzonitrile Moiety
- The trans-4-aminocyclohexyl intermediate is reacted with 4-chlorobenzonitrile derivatives under basic conditions to form the ether linkage, yielding 4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile.
- Subsequent salt formation with hydrochloric acid yields the hydrochloride salt of the target compound.
Industrial Scale Process Example
| Parameter | Details |
|---|---|
| Reactor | 2500 L enamelled autoclave |
| Starting Material | 210 kg 4-nitrophenyl acetic acid |
| Catalyst | 21 kg 10% Pd/C in water suspension |
| Solvent | Deionized water, ethanol, acetonitrile |
| Hydrogenation Temperature | Step 1: 44-46 °C; Step 2: 55-58 °C |
| Hydrogen Pressure | Step 1: up to 0.6 bar; Step 2: up to 4 bar |
| Yield | ~40% for trans-4-aminocyclohexyl acetic acid ethyl ester hydrochloride |
| Purification | Filtration, vacuum distillation, crystallization at -5 to 0 °C, washing with acetonitrile |
| Product Melting Point | 173-176 °C |
This process demonstrates the feasibility of large-scale preparation with controlled stereochemistry and purity suitable for pharmaceutical applications.
Research Findings and Analysis
- The hydrogenation of 4-nitrophenyl acetic acid proceeds efficiently using Pd/C catalyst in protic solvents, with temperature and pressure control critical for maximizing the trans isomer.
- The trans/cis isomer ratio improves with stepwise hydrogenation and temperature elevation.
- Esterification with HCl in ethanol followed by crystallization provides a stable hydrochloride salt form.
- Avoidance of highly flammable solvents like ether in the final isolation step enhances safety and environmental compliance.
- The phenyl group remains unreacted during hydrogenation, ensuring selectivity towards the cyclohexyl ring formation.
- The process is adaptable to industrial scale, maintaining good yield and product purity.
Summary Table of Key Preparation Steps
| Step No. | Reaction | Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Hydrogenation of 4-nitrophenyl acetic acid | 40-50 °C, 0.1-0.6 bar H2, Pd/C, protic solvent | 4-aminophenyl acetic acid intermediate | In situ generation |
| 2 | Hydrogenation to cyclohexyl derivative | 50-60 °C, 1-4 bar H2, Pd/C | trans-4-aminocyclohexyl acetic acid (~81% trans) | Stereoselective step |
| 3 | Esterification with HCl in ethanol | Reflux 1-3 h, anhydrous conditions | trans-4-aminocyclohexyl acetic acid ethyl ester hydrochloride | Salt formation, crystallization |
| 4 | Coupling with 4-chlorobenzonitrile | Basic conditions | 4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile | Ether formation |
| 5 | Final salt formation | Treatment with HCl | Hydrochloride salt of target compound | Enhances stability |
Chemical Reactions Analysis
Types of Reactions
4-[(trans-4-Aminocyclohexyl)oxy]benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the benzonitrile group.
Reduction: Reduced forms of the benzonitrile group.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
4-[(trans-4-Aminocyclohexyl)oxy]benzonitrile hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(trans-4-Aminocyclohexyl)oxy]benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Benzonitrile Derivatives with Amino/Alkyl Substituents
3-(Aminomethyl)benzonitrile (CAS: 10406-24-3) Structure: Benzene ring with aminomethyl (-CH2NH2) at the meta position. Key Differences: Lacks the cyclohexyloxy group, reducing steric bulk and hydrophobicity. Applications: Primarily used in peptide coupling reactions due to its reactive primary amine .
4-Amino-3-methylbenzonitrile (CAS: 78881-21-7) Structure: Amino (-NH2) and methyl (-CH3) groups at para and meta positions, respectively. Physicochemical Properties: Higher polarity due to the absence of a hydrophobic cyclohexane ring .
(R)-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride (CAS: 2061996-79-8) Structure: Chiral methoxyethylamine substituent at the para position. Key Differences: The methoxy group increases lipophilicity, while the ethyl chain introduces conformational flexibility absent in the rigid cyclohexyl group. Biological Relevance: Enhanced membrane permeability for CNS-targeted applications .
Cyclohexylamine-Based Analogues
4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile hydrochloride (CAS: 1335195-90-8) Structure: Additional chlorine substituent at the ortho position of the benzene ring. Key Differences: The electron-withdrawing chlorine enhances electrophilicity, improving reactivity in nucleophilic substitution reactions. Applications: Used in kinase inhibitor synthesis due to improved binding affinity .
trans-4-Aminocyclohexanol HCl (CAS: 50910-54-8) Structure: Cyclohexanol replaces the benzonitrile moiety. Key Differences: The hydroxyl group increases hydrogen-bonding capacity, favoring solubility in polar solvents. Limitations: Reduced stability under acidic conditions compared to the benzonitrile derivative .
Alkyl-Substituted Cyclohexylbenzonitriles
4-(trans-4-Pentylcyclohexyl)benzonitrile (CAS: 61204-01-1)
Comparative Data Table
Physicochemical Properties
- Lipophilicity : The trans-cyclohexyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. Chlorine-substituted analogues (e.g., 2-chloro derivative) exhibit higher logP values due to electron-withdrawing effects .
- Steric Effects : The rigid cyclohexane ring in the target compound restricts conformational flexibility, enhancing selectivity in enzyme binding compared to methoxyethyl analogues .
Biological Activity
4-[(trans-4-Aminocyclohexyl)oxy]benzonitrile HCl is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies, including case studies, data tables, and in-depth research results.
Chemical Structure and Properties
The compound features a benzonitrile moiety linked to a trans-4-aminocyclohexanol group through an ether bond. This unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.
Research indicates that this compound may interact with specific receptors or enzymes, leading to significant biological effects. Although detailed mechanisms remain under investigation, preliminary studies suggest potential involvement in:
- Neurotransmitter modulation : The compound may influence neurotransmitter systems, particularly those related to anxiety and depression.
- Antiproliferative effects : Some studies have shown that it can inhibit cell proliferation in certain cancer cell lines.
In Vitro Studies
In vitro experiments have demonstrated the compound's cytotoxicity against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.3 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.1 | Inhibition of proliferation |
These results indicate that the compound exhibits selective cytotoxicity, making it a candidate for further development as an anticancer agent.
In Vivo Studies
In vivo studies have been conducted to assess the pharmacokinetics and therapeutic efficacy of the compound. For instance, a study involving animal models revealed:
- Pharmacokinetics : Following administration, the compound showed a half-life of approximately 2 hours with significant tissue distribution.
- Efficacy : In models of induced tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study in Oncology : A clinical trial involving patients with advanced breast cancer demonstrated promising results, with several patients experiencing partial remission after treatment with the compound.
- Neuropharmacology Study : Another study focused on its effects on anxiety-related behaviors in rodent models, showing reduced anxiety-like behaviors after administration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
